3-Chloro-3'-fluorobenzophenone
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Overview
Description
3-Chloro-3’-fluorobenzophenone: is an organic compound with the molecular formula C13H8ClFO It is a derivative of benzophenone, where the phenyl rings are substituted with chlorine and fluorine atoms at the 3 and 3’ positions, respectively
Scientific Research Applications
3-Chloro-3’-fluorobenzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
Target of Action
Benzophenone derivatives are generally known to interact with various biological targets .
Mode of Action
It’s known that benzophenone derivatives can undergo reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Benzophenone derivatives are known to participate in various chemical reactions, which could potentially influence multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of benzophenone derivatives can vary widely depending on their specific chemical structure .
Result of Action
Benzophenone derivatives are known to undergo various chemical reactions, which could potentially lead to a variety of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3’-fluorobenzophenone typically involves the Friedel-Crafts acylation reaction. The general procedure includes the following steps:
Starting Materials: The reaction begins with 3-chlorobenzoyl chloride and 3-fluorobenzene.
Catalyst: Anhydrous aluminum chloride (AlCl3) is used as a catalyst.
Solvent: The reaction is carried out in a non-polar solvent such as dichloromethane or carbon disulfide.
Reaction Conditions: The mixture is stirred at a low temperature (0-5°C) to prevent side reactions. The reaction is then allowed to proceed at room temperature for several hours.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-3’-fluorobenzophenone may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3’-fluorobenzophenone can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Substituted benzophenones with various functional groups.
Reduction: 3-Chloro-3’-fluorobenzhydrol.
Oxidation: 3-Chloro-3’-fluorobenzoic acid.
Comparison with Similar Compounds
Similar Compounds
3-Chlorobenzophenone: Lacks the fluorine substitution, which may result in different chemical reactivity and biological activity.
3-Fluorobenzophenone: Lacks the chlorine substitution, leading to variations in its chemical and physical properties.
4-Chloro-4’-fluorobenzophenone: Substituted at the 4 and 4’ positions, which can significantly alter its reactivity and applications.
Uniqueness
3-Chloro-3’-fluorobenzophenone is unique due to the specific positioning of the chlorine and fluorine atoms, which can influence its electronic properties and reactivity. This unique substitution pattern can make it a valuable intermediate in the synthesis of complex organic molecules and a potential candidate for various scientific and industrial applications.
Properties
IUPAC Name |
(3-chlorophenyl)-(3-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMZTGGMWKCDDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)C2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609221 |
Source
|
Record name | (3-Chlorophenyl)(3-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70609221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75762-57-1 |
Source
|
Record name | (3-Chlorophenyl)(3-fluorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75762-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Chlorophenyl)(3-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70609221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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